molecular formula C6H3BrClN3O2S B2938523 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1909320-02-0

6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No.: B2938523
CAS No.: 1909320-02-0
M. Wt: 296.52
InChI Key: BWHIRYMEWMRSEP-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Mechanism of Action

Result of Action

The molecular and cellular effects of 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride’s action are likely to be diverse, given the wide range of processes regulated by the BMP signaling pathway. These could potentially include changes in cell growth, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which provides a versatile site for further chemical modifications

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3O2S/c7-4-1-9-6-5(14(8,12)13)2-10-11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHIRYMEWMRSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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